3'-Bromomethyl-3,4-dimethoxybiphenyl

Vue d'ensemble

Description

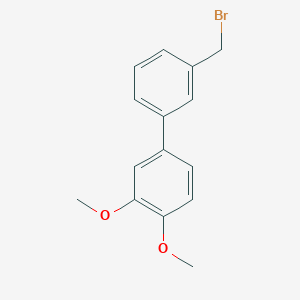

3’-Bromomethyl-3,4-dimethoxybiphenyl is an organic compound with the molecular formula C15H15BrO2 It is a biphenyl derivative where the biphenyl core is substituted with a bromomethyl group at the 3’ position and two methoxy groups at the 3 and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromomethyl-3,4-dimethoxybiphenyl typically involves the bromination of 3,4-dimethoxybiphenyl. One common method is to react 3,4-dimethoxybiphenyl with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 3’ position.

Industrial Production Methods

Industrial production of 3’-Bromomethyl-3,4-dimethoxybiphenyl may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

3’-Bromomethyl-3,4-dimethoxybiphenyl can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Cross-Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted biphenyl derivatives with functional groups like azides, thiols, or ethers.

Oxidation: Formation of biphenyl aldehydes or carboxylic acids.

Cross-Coupling Reactions: Formation of extended biphenyl systems or polyphenyl compounds.

Applications De Recherche Scientifique

3'-Bromomethyl-3,4-dimethoxybiphenyl (CAS 895242-33-8) is a chemical compound with potential applications in scientific research . A global market report on this chemical provides comprehensive data regarding its use in various regions, including Europe, Asia, North America, and Latin America .

General Information

- Chemical Structure The chemical structure of this compound is illustrated in available reports .

- Properties Physical and chemical properties are documented in market reports .

Synthesis and Manufacture

- Manufacturing Methods The global market report covers the main manufacturing methods of this compound, detailing technical principles, flow, process, facilities, cost estimation, environmental protection, and quality standards .

- Patent Information Information on patented manufacture methods is available .

Applications

While specific applications of this compound are not detailed in the provided search results, the compound may be a versatile building block in synthesizing biologically active compounds . Compounds with a biphenyl moiety have a range of applications:

- Medicinal Chemistry Some biphenyl derivatives are employed in synthesizing g-secretase inhibitors, human vanilloid receptor antagonists, adenosine A1 receptor antagonists, and dopamine D4 receptor antagonists .

- Material Science Biphenyl compounds may be used in creating organogels with embedded palladium .

- Other Uses Applications can include uses as metal phosphorus complexes as antitumor agents .

Mécanisme D'action

The mechanism of action of 3’-Bromomethyl-3,4-dimethoxybiphenyl depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy groups can be converted to more reactive functional groups, facilitating further chemical transformations. In cross-coupling reactions, the compound serves as a substrate for palladium-catalyzed coupling, forming new carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromomethylbiphenyl: Lacks the methoxy groups, making it less reactive in certain oxidation reactions.

3,4-Dimethoxybiphenyl: Lacks the bromomethyl group, limiting its use in nucleophilic substitution and cross-coupling reactions.

3’-Chloromethyl-3,4-dimethoxybiphenyl: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.

Uniqueness

3’-Bromomethyl-3,4-dimethoxybiphenyl is unique due to the presence of both bromomethyl and methoxy groups, providing a versatile platform for various chemical transformations. The bromomethyl group allows for nucleophilic substitution and cross-coupling reactions, while the methoxy groups can undergo oxidation to form reactive intermediates.

Activité Biologique

3'-Bromomethyl-3,4-dimethoxybiphenyl (CAS No. 895242-33-8) is an organic compound characterized by a biphenyl structure with specific substitutions: a bromomethyl group at the 3' position and methoxy groups at the 3 and 4 positions. This unique substitution pattern may impart distinct chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

The molecular formula of this compound is CHBrO. It can be synthesized through several methods, including:

- Method 1 : Reaction of 1,3-dimethoxybenzene with bromobenzaldehyde in the presence of a base and palladium catalyst.

- Method 2 : Utilizing nucleophilic substitution reactions where the bromomethyl group can be replaced by various nucleophiles like amines or thiols.

Biological Activity

Research indicates that this compound exhibits potential biological activities that warrant further investigation. Its applications span several fields:

- Medicinal Chemistry : Investigated for its role as a building block in drug discovery. The compound's structural characteristics may enhance its interactions with biological targets, potentially leading to therapeutic applications.

- Chemical Biology : Used to study biological pathways and mechanisms through the synthesis of bioactive molecules.

The biological activity of this compound is influenced by its ability to undergo various chemical reactions:

- Nucleophilic Substitution : The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.

- Oxidation : Methoxy groups can be oxidized to form more reactive functional groups.

- Cross-Coupling Reactions : Serves as a substrate for palladium-catalyzed coupling, forming new carbon-carbon bonds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Notably:

- Anticancer Activity : A study on structurally related biphenyl derivatives demonstrated significant anticancer properties against various cancer cell lines. The presence of halogen and methoxy substituents contributed to enhanced cytotoxicity .

- Antioxidant Properties : Research has indicated that compounds with similar structures exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

- Enzyme Inhibition : Some studies have suggested that derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,4-Dimethoxybiphenyl | CHO | Lacks bromine substitution; used in polymer chemistry |

| 2-Bromobiphenyl | CHBr | Bromine at different position; simpler structure |

| 4-Bromo-2-methoxybiphenyl | CHBrO | Contains methoxy group; used in medicinal chemistry |

Propriétés

IUPAC Name |

4-[3-(bromomethyl)phenyl]-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-17-14-7-6-13(9-15(14)18-2)12-5-3-4-11(8-12)10-16/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIMZUQEXLAKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC(=C2)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647547 | |

| Record name | 3'-(Bromomethyl)-3,4-dimethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895242-33-8 | |

| Record name | 3'-(Bromomethyl)-3,4-dimethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.